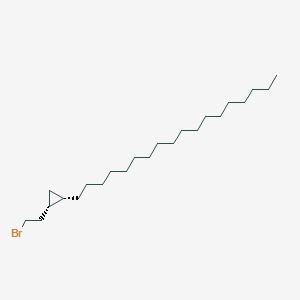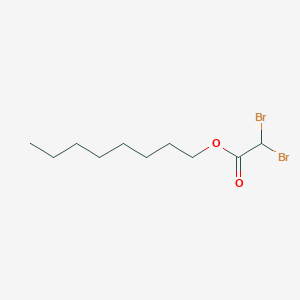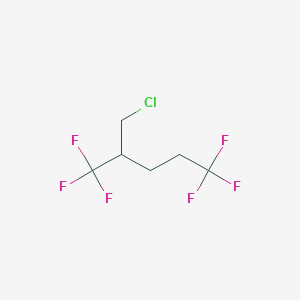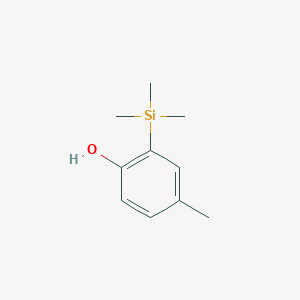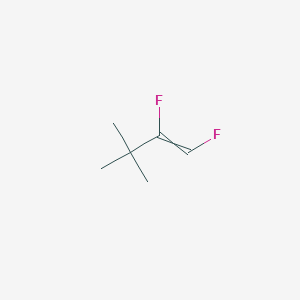
1,2-Difluoro-3,3-dimethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H10F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3,3-dimethylbut-1-ene can be synthesized through the dehydrofluorination of 1,2-difluoro-3,3-dimethylbutane. This reaction typically involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 3,3-dimethylbut-1-ene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure selective fluorination and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Addition Reactions: Halogenated derivatives or hydrogenated products.
Oxidation: Epoxides or diols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3,3-dimethylbut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Studied for its potential as a precursor in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,2-difluoro-3,3-dimethylbut-1-ene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and fluorine atoms. The fluorine atoms increase the electron-withdrawing nature of the compound, making the double bond more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks fluorine atoms, making it less reactive towards electrophilic addition reactions.
1,2-Dichloro-3,3-dimethylbut-1-ene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and chemical properties.
2,3-Dimethyl-2-butene: An isomer with a different arrangement of the double bond and methyl groups, leading to distinct chemical behavior.
Uniqueness
1,2-Difluoro-3,3-dimethylbut-1-ene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity towards electrophiles, higher thermal stability, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
58384-39-7 |
|---|---|
Fórmula molecular |
C6H10F2 |
Peso molecular |
120.14 g/mol |
Nombre IUPAC |
1,2-difluoro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H10F2/c1-6(2,3)5(8)4-7/h4H,1-3H3 |
Clave InChI |
HXUXULPIOLVWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


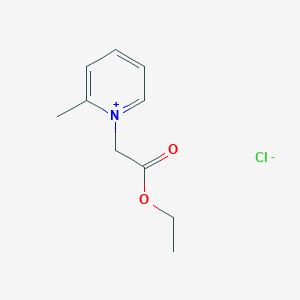
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
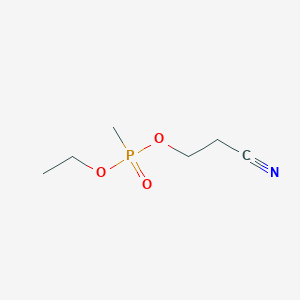
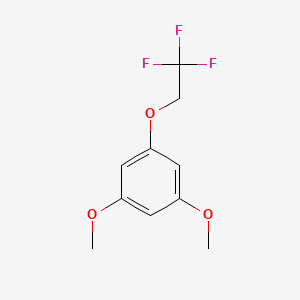


![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)


